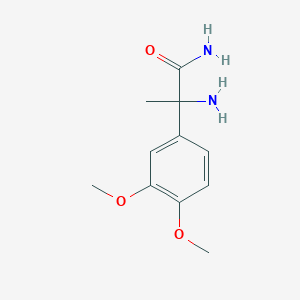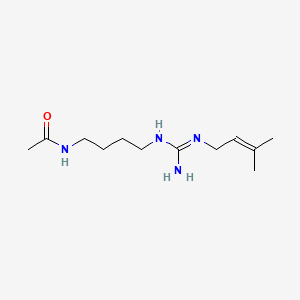
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a guanidino group attached to a butyl chain, which is further connected to an acetamide moiety. The presence of a 3-methyl-2-butenyl group adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable guanidine derivative with a butyl halide, followed by the introduction of the 3-methyl-2-butenyl group through a substitution reaction. The final step involves the acylation of the resulting intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butylacetamide: A simpler analogue with a butyl chain and acetamide moiety.
N-(2-methylbutyl)acetamide: Contains a 2-methylbutyl group instead of the 3-methyl-2-butenyl group.
N-(4-aminobutyl)acetamide: Features an amino group instead of the guanidino group.
Uniqueness
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- stands out due to its complex structure, which includes a guanidino group and a 3-methyl-2-butenyl moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
27586-69-2 |
|---|---|
Formule moléculaire |
C12H24N4O |
Poids moléculaire |
240.35 g/mol |
Nom IUPAC |
N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]acetamide |
InChI |
InChI=1S/C12H24N4O/c1-10(2)6-9-16-12(13)15-8-5-4-7-14-11(3)17/h6H,4-5,7-9H2,1-3H3,(H,14,17)(H3,13,15,16) |
Clé InChI |
ZJPBVAFZWDAVPW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCN=C(N)NCCCCNC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


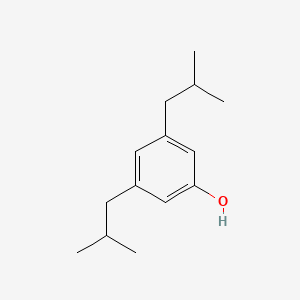
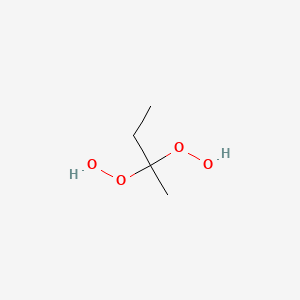



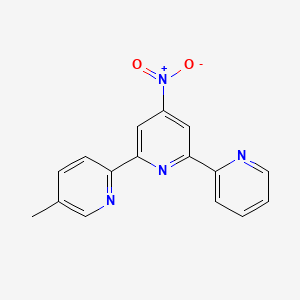
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
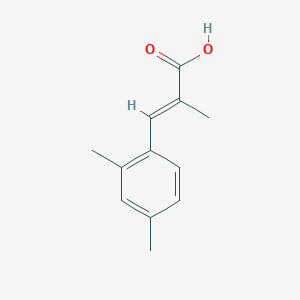

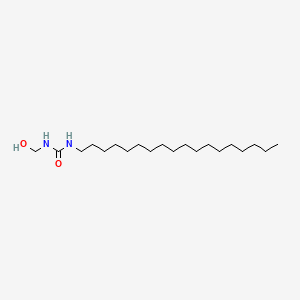


![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
